Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Overview
Description
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a methoxyacetate moiety, making it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate typically involves the reaction of phenol derivatives with boronic acid derivatives under specific conditions. One common method is the reaction of 4-hydroxyphenylboronic acid pinacol ester with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can be performed to convert the boronic ester to boronic acid.
Substitution: The methoxyacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used, typically in the presence of a base.
Major Products Formed:
Oxidation: Boronic acids and borates.
Reduction: Boronic acids.
Substitution: Substituted methoxyacetates or other derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic compounds.
Biology: The compound finds applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its boronic acid moiety allows for selective binding to sugars and other biomolecules, making it a valuable tool in glycomics and proteomics.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it useful in drug discovery and development.
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate exerts its effects involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other functional groups, allowing for selective binding and modulation of biological processes.
Molecular Targets and Pathways:
Glycoproteins: The compound can bind to glycoproteins, affecting their function and stability.
Enzymes: It can inhibit or modulate the activity of certain enzymes by forming complexes with their active sites.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but has a different substituent on the benzene ring.
Methyl 2-(4-hydroxyphenyl)acetate: This compound lacks the boronic acid moiety, making it less reactive in certain applications.
Uniqueness: Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is unique in its ability to form stable complexes with diols and other functional groups, making it particularly useful in cross-coupling reactions and biological applications.
Biological Activity
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BO3
- Molecular Weight : 234.10 g/mol
- CAS Number : 627906-52-9
- Structure : The compound features a phenoxyacetate moiety linked to a tetramethyl dioxaborolane group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to the boron-containing dioxaborolane moiety. Boron compounds are known for their ability to interact with various biomolecules, influencing cellular processes such as:
- Enzyme Inhibition : Boron can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity
Studies have indicated that organoboron compounds can possess antimicrobial properties. For example, the introduction of boronic acid moieties has been shown to enhance the antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of Boron Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Diethyl Benzylphosphonate | E. coli K12 | 20 µg/mL |
Methyl Boronic Ester | S. aureus | 15 µg/mL |
Methyl 2-[4-(tetramethyl...] | E. coli R2-R4 | TBD |
Case Studies
- In Vivo Studies : A study evaluating the effects of related boron compounds in animal models demonstrated significant tumor reduction in xenograft models when treated with these compounds.
- Cytotoxicity Assessments : Research involving cytotoxicity assays revealed that methyl derivatives of boron compounds exhibited enhanced potency against cancer cell lines compared to their non-boron counterparts.
Properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)19-10-13(17)18-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAQUAGZYRTGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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